Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride
Description
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a bicyclic organic compound featuring a partially saturated 1,6-naphthyridine core. Key structural attributes include:
- Molecular formula: C₁₀H₁₂N₂O₃
- Functional groups: A methyl carboxylate ester at position 4, a ketone at position 2, and a hexahydro ring system (partially saturated bicyclic structure) .
- Physicochemical properties: Predicted collision cross-section (CCS) values for its adducts range from 143.6 Ų ([M-H]⁻) to 155.7 Ų ([M+Na]+), indicating moderate molecular size and polarity .
The hydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability.
Properties
IUPAC Name |
methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;/h4,11H,2-3,5H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUHSFJUFAKOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706446-76-5 | |
| Record name | methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Smiles Rearrangement Approach
The Smiles rearrangement is a well-documented method for constructing polycyclic systems. In the context of 1,6-naphthyridines, this reaction facilitates the formation of the bicyclic framework through intramolecular nucleophilic aromatic substitution.
Key Steps :
- Precursor Synthesis : Starting from 1-amino-3-chloro-2,7-naphthyridine derivatives, reaction with 2-mercaptoethanol yields 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles.
- Rearrangement : Under basic conditions (e.g., aqueous NaOH), the thioether intermediate undergoes Smiles rearrangement to form 1-amino-3-oxo-2,7-naphthyridines.
- Functionalization : Subsequent esterification at the 4-position introduces the methyl carboxylate group, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Example Reaction :
1-Amino-3-chloro-2,7-naphthyridine + 2-Mercaptoethanol
→ 1-Amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
→ (Smiles Rearrangement)
1-Amino-3-oxo-2,7-naphthyridine-4-carbonitrile
→ Esterification → Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride
Optimization Insights :
Friedländer Condensation Strategy
Friedländer condensation offers an alternative route, particularly for introducing substituents at specific positions. This method involves cyclocondensation of aminopyridines with ketones or aldehydes.
Key Steps :
- Substrate Preparation : 4-Amino-2-piperidone derivatives serve as the amine component.
- Cyclocondensation : Reaction with methyl acetoacetate in the presence of choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst facilitates the formation of the 1,6-naphthyridine core.
- Salt Formation : Treatment with hydrochloric acid in methanol yields the hydrochloride salt.
Example Reaction :
4-Amino-2-piperidone + Methyl Acetoacetate
→ (ChOH Catalyst, H₂O, 50°C)
Methyl 2-Oxo-1,2,5,6,7,8-Hexahydro-1,6-Naphthyridine-4-Carboxylate
→ HCl/MeOH → Hydrochloride Salt
Advantages :
- Solvent : Water replaces toxic organic solvents, aligning with green chemistry principles.
- Yield : Gram-scale synthesis achieves >90% yield under optimized conditions.
Critical Reaction Parameters and Optimization
Temperature and Time Dependence
Catalytic Systems
| Catalyst | Role | Efficiency | Reference |
|---|---|---|---|
| Triethylamine | Base catalyst for rearrangement | Moderate | |
| Choline Hydroxide | Ionic liquid for condensation | High |
Notable Observation : Choline hydroxide enhances reactivity via hydrogen bonding with substrates, lowering activation energy.
Structural and Spectroscopic Characterization
Key Analytical Data
Challenges and Limitations
Steric Hindrance Effects
Bulky substituents (e.g., benzyl groups) at the 7-position retard rearrangement kinetics, necessitating higher temperatures (>160°C).
Regioselectivity in Cyclization
Competing pathways may yield 1,8-naphthyridine byproducts if reaction conditions are suboptimal.
Industrial-Scale Feasibility
Cost-Benefit Analysis
| Factor | Smiles Rearrangement | Friedländer Condensation |
|---|---|---|
| Raw Material Cost | High (specialized precursors) | Moderate (commercial substrates) |
| Catalyst Reusability | Limited | High (ChOH recoverable) |
| Environmental Impact | Moderate (organic solvents) | Low (aqueous conditions) |
Recommendation : Friedlälder condensation is preferable for large-scale production due to lower environmental footprint.
Chemical Reactions Analysis
Smiles Rearrangement
The compound’s derivatives participate in Smiles rearrangements, a key pathway for functional group interconversion.
Mechanism :
-
Step 1 : Reaction with 2-mercaptoethanol introduces a thioether group at position 3 .
-
Step 2 : Treatment with sodium hydroxide triggers a Smiles rearrangement, replacing the thioether with a ketone and forming a lactam .
Example :
-
Substrate : 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (3a )
-
Product : 7-Isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (4a )
-
Conditions : NaOH (50%), ethanol, reflux (15 hours), yield 72% .
Evidence :
Alkylation and Cyclization
The ketone and ester groups enable further functionalization via alkylation, leading to fused heterocycles.
O-Alkylation :
Cyclization to Furan Derivatives :
-
O-Alkylated compounds undergo intramolecular cyclization with sodium ethoxide, forming furo[2,3-c]-2,7-naphthyridines .
Tautomerism
The compound exhibits lactam-lactim tautomerism, dependent on physical state:
-
Solid State : Exclusively lactam form (NH tautomer) with IR carbonyl absorption at 1636–1638 cm⁻¹ .
-
Solution : Equilibrium between lactam and lactim (OH tautomer), confirmed by NMR NH proton shifts .
Comparative Reactivity Table
Thermal Stability and Side Reactions
-
Thermal Cyclization : Analogous naphthyridines undergo cyclization in Dowtherm A (reflux, 15 minutes) to form dihydro derivatives, suggesting potential thermal reactivity for the target compound .
-
Polymerization Byproducts : Smiles rearrangements may produce thiirane intermediates, which polymerize under basic conditions .
Functional Group Reactivity
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds derived from naphthyridine structures have shown promising anticancer activities. They function through various mechanisms such as inducing apoptosis, inhibiting topoisomerases, and interfering with DNA replication. Recent studies have highlighted derivatives of 1,8-naphthyridine as effective against several cancer types due to their ability to target multiple pathways involved in tumor growth and metastasis .
-
Antimicrobial Activity :
- Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives exhibit antimicrobial properties against a range of pathogens. This includes efficacy against gram-positive and gram-negative bacteria as well as certain fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
-
Neurological Applications :
- Naphthyridine derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and depression. They may act as monoamine oxidase inhibitors (MAOIs), which are beneficial in managing symptoms associated with these conditions by increasing levels of neurotransmitters like serotonin and dopamine .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A recent study synthesized various 1,8-naphthyridine derivatives and tested their anticancer efficacy on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives were tested against strains of Staphylococcus aureus and Escherichia coli. The findings showed significant inhibition zones compared to standard antibiotics, suggesting a viable alternative for treating resistant bacterial infections .
Case Study 3: Neurological Benefits
Research focused on the neuroprotective effects of naphthyridine derivatives in models of Alzheimer's disease indicated that these compounds could inhibit acetylcholinesterase activity effectively. This action leads to increased acetylcholine levels in the brain, which is crucial for cognitive function .
Summary Table of Applications
| Application Area | Description | Mechanism of Action |
|---|---|---|
| Anticancer | Effective against various cancer types | Induces apoptosis; inhibits DNA replication |
| Antimicrobial | Active against bacteria and fungi | Disrupts cell wall synthesis; inhibits metabolic pathways |
| Neurological | Potential treatment for Alzheimer's disease | MAO inhibition; increases neurotransmitter levels |
| Anti-inflammatory | Reduces inflammation in chronic diseases | Inhibits inflammatory mediators |
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 1,6-Naphthyridine Core
2-Oxo-6-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Molecular formula : C₁₈H₁₈N₃O
- Key differences :
- Implications : The nitrile group may enhance binding affinity in biological targets (e.g., enzyme active sites), while the phenylethyl moiety could improve membrane permeability.
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic Acid Hydrochloride
- Molecular formula : C₁₀H₁₂N₂O₃·HCl
- Key differences: A methyl group at position 6 and a carboxylic acid at position 3.
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile Hydrochloride
- Molecular formula : C₉H₁₀N₃O·HCl
- Simpler structure with fewer functional groups .
- Implications : Reduced steric hindrance may improve diffusion rates, but the absence of a carboxylate limits polar interactions.
Ring Saturation and Rigidity
Methyl 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
Functional Group Impact on Physicochemical Properties
A comparative analysis of functional groups and their effects:
Notes:
Structural Analysis and Methodological Considerations
Biological Activity
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article compiles various findings on its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.
Chemical Profile
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- CAS Number : 933722-83-9
- SMILES : COC(=O)C1=CC(=O)NC2=C1CNCC2
Synthesis and Structural Characteristics
The synthesis of naphthyridine derivatives often involves multiple steps that can include cyclization reactions and functional group modifications. For this compound, common synthetic routes involve the condensation of appropriate pyridine derivatives followed by cyclization to form the naphthyridine core structure .
Antitumor Activity
Numerous studies have indicated that naphthyridine derivatives exhibit significant antitumor properties. Specifically, methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine compounds have been tested against various cancer cell lines. For instance:
- Case Study : A study evaluated the compound's efficacy against melanoma and other neoplasms. The results showed a promising IC50 value suggesting potent antitumor activity .
Antimicrobial Properties
Naphthyridines are also recognized for their antimicrobial effects. Research indicates that derivatives of this class can inhibit bacterial growth through mechanisms involving DNA gyrase and topoisomerase IV inhibition.
- Study Findings : In vitro tests revealed that certain naphthyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
The biological activity of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives extends to various pharmacological applications:
- Antibacterial Agents : These compounds have been investigated for their potential as alternatives to traditional antibiotics due to rising antibiotic resistance.
- Antiviral Activity : Preliminary studies suggest that certain modifications to the naphthyridine structure may enhance antiviral properties.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and bacterial virulence .
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Carbonyl Group | Enhances binding affinity to target enzymes |
| N-methyl Substitution | Increases lipophilicity and cellular uptake |
| Alkyl Chain Length | Affects solubility and bioavailability |
Q & A
How can researchers optimize the synthesis of Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride to improve yield and purity?
Basic Research Focus : Synthesis methodology refinement.
Methodological Answer :
The synthesis of this compound likely involves multi-step organic reactions, as seen in structurally similar dihydropyrimidine derivatives . Key steps include cyclization and carboxylation reactions. To optimize yield:
- Use high-purity starting materials to minimize side reactions.
- Employ temperature-controlled conditions during cyclization to prevent decomposition.
- Introduce acid scavengers (e.g., molecular sieves) during hydrochlorination to enhance salt formation efficiency.
Purity can be improved via recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) . Advanced techniques like continuous-flow reactors may reduce variability in intermediate steps .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Focus : Structural validation.
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the naphthyridine core and ester/carboxylate functional groups. DMSO-d₆ is preferred for solubility and minimizing proton exchange .
- X-ray Crystallography : Resolve the hydrochloride salt’s crystal structure to verify stereochemistry and hydrogen-bonding patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, ensuring no residual solvents or byproducts .
How can computational modeling aid in predicting the biological activity of this compound?
Advanced Research Focus : Activity prediction and target identification.
Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with viral enzymes (e.g., HIV integrase), leveraging structural similarities to active dihydropyrimidine derivatives .
- Quantum Chemical Calculations : Predict electron density maps to identify reactive sites for functionalization.
- Machine Learning : Train models on existing bioactivity data of naphthyridine analogs to forecast binding affinities or toxicity . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
What strategies resolve contradictions in bioactivity data across different experimental setups?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
- Standardized Assay Conditions : Control variables like pH (critical for hydrochloride salt ionization) and solvent composition (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293T for viral entry inhibition) to confirm target specificity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch variability in compound purity .
How should researchers approach impurity profiling and quantification in this compound?
Advanced Research Focus : Quality control in pharmaceutical research.
Methodological Answer :
- HPLC-MS : Employ reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to separate and identify impurities. Reference standards (e.g., EP/Ph. Eur. guidelines) are critical for calibration .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges. Monitor degradation products via LC-UV/ELSD .
- Regulatory Alignment : Follow ICH Q3A/B guidelines for reporting thresholds (e.g., ≤0.1% for unidentified impurities) .
What are the key considerations for designing solubility and stability studies for this hydrochloride salt?
Basic Research Focus : Physicochemical profiling.
Methodological Answer :
- Solubility : Perform pH-solubility profiling (pH 1–7.4) using shake-flask methods. The hydrochloride form enhances aqueous solubility, but precipitation may occur at neutral pH .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Protect from light to prevent photooxidation of the naphthyridine core .
- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake, which can affect formulation stability .
How can researchers elucidate the mechanism of action of this compound in antiviral studies?
Advanced Research Focus : Mechanistic pharmacology.
Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values against viral targets (e.g., HIV integrase) using fluorescence polarization assays. Compare with known inhibitors (e.g., raltegravir) .
- Cellular Uptake Studies : Use radiolabeled -analogs to track intracellular accumulation and sublocalization via autoradiography .
- Resistance Profiling : Serial passage experiments with viruses (e.g., HIV-1) under subtherapeutic compound concentrations to identify mutation-driven resistance .
What computational and experimental methods are synergistic for reaction pathway optimization?
Advanced Research Focus : Integrated reaction design.
Methodological Answer :
- Reaction Path Search : Combine density functional theory (DFT) calculations (e.g., Gaussian) with robotic high-throughput screening to map energy barriers and byproduct formation .
- Microfluidic Platforms : Use lab-on-a-chip systems to test reaction conditions (e.g., stoichiometry, catalysts) predicted computationally .
- Feedback Loops : Feed experimental yield/purity data into machine learning models (e.g., neural networks) to iteratively refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
